1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with benzyl, benzyloxy, and fluorobenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the benzyl group: Benzylation of the pyrazole core can be performed using benzyl bromide in the presence of a base such as potassium carbonate.
Benzyloxy substitution: The benzyloxy group can be introduced via nucleophilic substitution using benzyloxy chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide or benzyloxy chloride in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved would depend on the biological context in which the compound is being studied.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide: Lacks the 4-fluorobenzyl group.
1-benzyl-3-(benzyloxy)-N-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide: Contains a 4-chlorobenzyl group instead of a 4-fluorobenzyl group.
1-benzyl-3-(benzyloxy)-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide: Contains a 4-methylbenzyl group instead of a 4-fluorobenzyl group.
Uniqueness
1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-benzyl-N-[(4-fluorophenyl)methyl]-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c26-22-13-11-19(12-14-22)15-27-24(30)23-17-29(16-20-7-3-1-4-8-20)28-25(23)31-18-21-9-5-2-6-10-21/h1-14,17H,15-16,18H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAASIKNYSSNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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